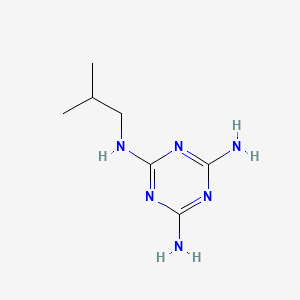
N~2~-(2-Methylpropyl)-1,3,5-triazine-2,4,6-triamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~2~-(2-Methylpropyl)-1,3,5-triazine-2,4,6-triamine is a chemical compound belonging to the triazine family. Triazines are heterocyclic compounds containing three nitrogen atoms in a six-membered ring. This particular compound is known for its applications in various fields, including agriculture, pharmaceuticals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-(2-Methylpropyl)-1,3,5-triazine-2,4,6-triamine typically involves the reaction of cyanuric chloride with isobutylamine. The reaction is carried out in an organic solvent such as acetone or ethanol, under reflux conditions. The process involves the substitution of chlorine atoms in cyanuric chloride with isobutylamine, resulting in the formation of the desired triazine compound.
Industrial Production Methods
On an industrial scale, the production of N2-(2-Methylpropyl)-1,3,5-triazine-2,4,6-triamine follows a similar synthetic route but is optimized for large-scale operations. The reaction is conducted in large reactors with precise control over temperature, pressure, and reactant concentrations to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
N~2~-(2-Methylpropyl)-1,3,5-triazine-2,4,6-triamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The triazine ring can undergo nucleophilic substitution reactions, where the nitrogen atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives of the triazine ring.
Reduction: Reduced triazine derivatives.
Substitution: Substituted triazine compounds with various functional groups.
Scientific Research Applications
N~2~-(2-Methylpropyl)-1,3,5-triazine-2,4,6-triamine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex triazine derivatives.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Explored for its potential use in drug development, particularly in cancer research.
Industry: Utilized in the production of herbicides and pesticides due to its ability to inhibit photosynthesis in plants.
Mechanism of Action
The mechanism of action of N2-(2-Methylpropyl)-1,3,5-triazine-2,4,6-triamine involves its interaction with specific molecular targets. In the case of its use as a herbicide, the compound inhibits the photosystem II complex in plants, disrupting the electron transport chain and ultimately leading to the death of the plant. The molecular targets include the D1 protein of the photosystem II complex.
Comparison with Similar Compounds
Similar Compounds
Atrazine: Another triazine herbicide with similar applications in agriculture.
Simazine: A triazine compound used as a herbicide.
Cyanuric Chloride: A precursor in the synthesis of various triazine derivatives.
Uniqueness
N~2~-(2-Methylpropyl)-1,3,5-triazine-2,4,6-triamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its applications in multiple fields make it a versatile compound in scientific research and industry.
Properties
CAS No. |
61912-30-9 |
|---|---|
Molecular Formula |
C7H14N6 |
Molecular Weight |
182.23 g/mol |
IUPAC Name |
2-N-(2-methylpropyl)-1,3,5-triazine-2,4,6-triamine |
InChI |
InChI=1S/C7H14N6/c1-4(2)3-10-7-12-5(8)11-6(9)13-7/h4H,3H2,1-2H3,(H5,8,9,10,11,12,13) |
InChI Key |
AIRWVMQOFGWYFG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CNC1=NC(=NC(=N1)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















